molecular formula C11H10ClNO2 B11880454 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B11880454
M. Wt: 223.65 g/mol
InChI Key: HKWQPNJBQHOFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

The synthesis of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methoxy-1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The chloro and methoxy substitutions may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

1-(6-chloro-4-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C11H10ClNO2/c1-7(14)13-4-3-9-10(13)5-8(12)6-11(9)15-2/h3-6H,1-2H3

InChI Key

HKWQPNJBQHOFTG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2OC)Cl

Origin of Product

United States

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